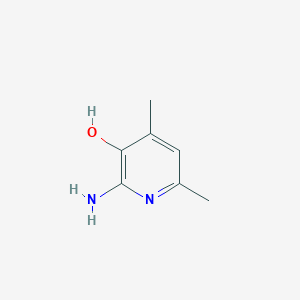

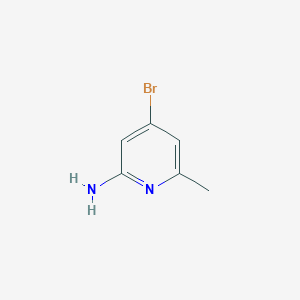

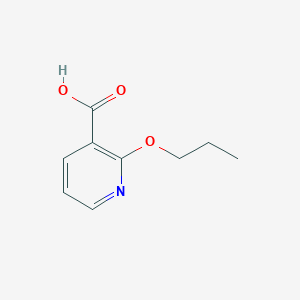

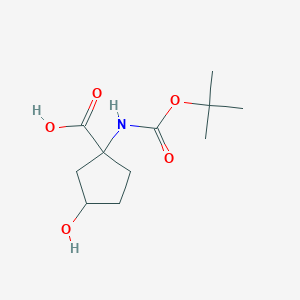

![molecular formula C10H9N3 B1289392 [3,3'-Bipyridin]-5-amine CAS No. 756809-59-3](/img/structure/B1289392.png)

[3,3'-Bipyridin]-5-amine

Vue d'ensemble

Description

The compound “[3,3'-Bipyridin]-5-amine” is a bipyridine derivative that is of significant interest in the field of coordination chemistry and materials science. Bipyridine and its derivatives are known for their ability to act as chelating agents, forming complexes with various metals. These complexes have applications in catalysis, solar energy conversion, and as photolabile protecting groups for amines . The presence of amine groups in the bipyridine structure introduces additional functionality, which can be exploited in the synthesis of complex ligands and coordination compounds .

Synthesis Analysis

The synthesis of bipyridine derivatives such as 5,5'-diamino-2,2'-bipyridine involves starting from protected aminopyridine precursors. These precursors can be further transformed into various ligands, including imine- or amide-bridged dicatechol-bipyridine ligands . Schiff bases derived from 2,2'-bipyridyl-5,5'-dicarbaldehyde with O,S,N, and F-containing amines have also been synthesized, showcasing the versatility of bipyridine derivatives in forming new compounds with potential antibacterial properties .

Molecular Structure Analysis

The molecular structure of bipyridine derivatives is crucial for their interaction with metal ions. The amine groups in “[3,3'-Bipyridin]-5-amine” can act as coordination sites, influencing the geometry and electronic properties of the resulting metal complexes. For instance, the electronic coupling between amine redox sites in a [Re(CO)3Cl]-chelated 2,2'-bipyridine complex has been studied using electrochemical and spectroscopic methods, supported by DFT and TDDFT calculations . The structure of the amine group in aminopyridines has been determined using microwave spectra and ab initio molecular orbital calculations, providing insights into the electronic structure of these compounds .

Chemical Reactions Analysis

Bipyridine derivatives participate in various chemical reactions, primarily as ligands forming complexes with metals. The coordination chemistry of these ligands can be quite complex, with the potential for diastereoselectivity and anion binding. For example, iron and cobalt complexes of 5,5'-di(methylene-N-aminoacidyl)-2,2'-bipyridyl ligands exhibit diastereoselectivity that can be influenced by pH and the presence of anions . Similarly, complexes of 5,5'-aminoacido-substituted 2,2'-bipyridyl ligands demonstrate pH-switchable diastereoselectivity and chloride-responsive behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of “[3,3'-Bipyridin]-5-amine” and its derivatives are closely related to their molecular structure and the nature of their complexes. The electronic properties of bis(terpyridine)ruthenium(II) complexes appended with amine groups have been characterized by electrochemical and spectroscopic analyses, revealing electronic communication between the amine sites . The photolabile nature of ruthenium bipyridyl complexes, where the inorganic moiety acts as a protecting group for amines, is another important property, as these complexes can release amines upon irradiation with visible light .

Applications De Recherche Scientifique

Heavy Metal Sensing

- A study by Tamargo et al. (2021) developed an environmentally friendly synthetic protocol to create diverse bipyridines, including 3,3'-bipyridines, using a bio-renewable solvent. These compounds have shown potential in detecting heavy metals like mercury(II), copper(II), and iron(III) ions. This highlights the application of [3,3'-Bipyridin]-5-amine in environmental monitoring and pollution control (Tamargo et al., 2021).

Photolabile Caging Groups

- Ruthenium(II) bipyridyl complexes, including those with [3,3'-Bipyridin]-5-amine structures, have been explored as photolabile caging groups for amines by Zayat et al. (2006). This application is significant in the field of biochemistry for the controlled release of compounds in response to light (Zayat et al., 2006).

Platinum Complex Synthesis

- Yoo et al. (1997) investigated platinum(II) complexes of 3,3'-disubstituted-2,2'-bipyridines, including the synthesis and structures of such complexes. These findings have implications for the development of novel metal-based drugs and materials (Yoo et al., 1997).

Luminescent Europium Complexes

- Prokhorov et al. (2011) utilized a ‘triazine’ methodology for synthesizing functionalized bipyridine ligands, leading to the creation of luminescent Eu(III) complexes. This research contributes to the field of luminescent tagging in biochemical applications (Prokhorov et al., 2011).

Molybdenum Oxide/Bipyridine Hybrid Catalyst

- Abrantes et al. (2011) demonstrated the use of a molybdenum oxide/bipyridine hybrid material as a catalyst for the oxidation of secondary amines to nitrones. This showcases the catalytic applications of bipyridine derivatives in organic synthesis (Abrantes et al., 2011).

Chemiluminescence in Analytical Chemistry

- Noffsinger and Danielson (1987) studied the generation of chemiluminescence from the reaction of aliphatic amines with tris(2,2'-bipyridine)ruthenium(III). This research is crucial for developing new analytical techniques based on chemiluminescence (Noffsinger & Danielson, 1987).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-pyridin-3-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMNULXSZAGSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591206 | |

| Record name | [3,3'-Bipyridin]-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,3'-Bipyridin]-5-amine | |

CAS RN |

756809-59-3 | |

| Record name | [3,3'-Bipyridin]-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

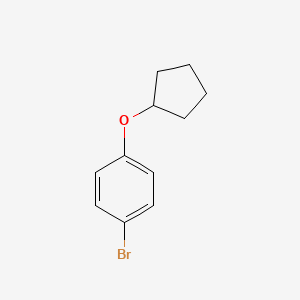

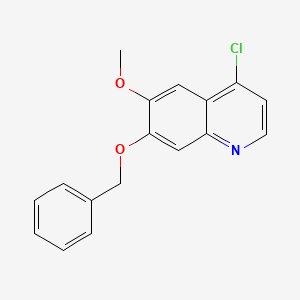

![4-{[(2-Hydroxyphenyl)methyl]amino}benzamide](/img/structure/B1289333.png)